molecular formula C5H11N3O B11769903 2-Hydroxypyrrolidine-1-carboximidamide

2-Hydroxypyrrolidine-1-carboximidamide

Cat. No.: B11769903
M. Wt: 129.16 g/mol
InChI Key: TYEGCDAQOQXVAF-UHFFFAOYSA-N
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Description

2-Hydroxypyrrolidine-1-carboximidamide is a nitrogen-containing heterocyclic compound. It features a five-membered pyrrolidine ring with a hydroxyl group at the second position and a carboximidamide group at the first position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxypyrrolidine-1-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxypyrrolidine-1-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxypyrrolidine-1-carboximidamide involves its interaction with specific molecular targets. The hydroxyl and carboximidamide groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxypyrrolidine-1-carboximidamide is unique due to the presence of both hydroxyl and carboximidamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

2-hydroxypyrrolidine-1-carboximidamide

InChI

InChI=1S/C5H11N3O/c6-5(7)8-3-1-2-4(8)9/h4,9H,1-3H2,(H3,6,7)

InChI Key

TYEGCDAQOQXVAF-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=N)N)O

Origin of Product

United States

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